(1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Activity : (1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride derivatives were synthesized and showed antimicrobial and antifungal activities against various bacterial and fungal strains (Pejchal, Pejchalová, & Růžičková, 2015).
Cinacalcet Hydrochloride Synthesis : It's used as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug for treating hyperparathyroidism (Mathad et al., 2011).
Crystal Structure Analysis : The crystal structure of related compounds has been determined, providing insights into molecular configurations (Tavman & Sayil, 2013).
Cholinesterase Inhibition : Derivatives have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).
Biochemical and Medicinal Applications
Antibacterial Properties : Studies have revealed that compounds synthesized from 1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride exhibit antibacterial properties against various bacterial strains (Ahmed et al., 2006).
DNA Interaction and Cytotoxicity Studies : Copper(II) complexes involving derivatives have been studied for their DNA binding, nuclease activity, and cytotoxicity, indicating potential applications in cancer research (Kumar et al., 2012).
Copper-Dioxygen Reactivity : Studies have explored the relationship between ligand electronics, CuI-O2 adduct formation, and reactivity, with implications for industrial and biological processes (Zhang et al., 2003).
Chiral IGF-1R Inhibitors : IGF-1R inhibitors with replaced side chains of BMS-536924 demonstrate improved potency and oral exposure, showing promise in cancer therapy (Saulnier et al., 2008).
Ring-Opening Polymerisation Catalysts : Zinc complexes bearing this compound derivatives are effective catalysts for polymerization processes (Nayab, Lee, & Jeong, 2012).
Properties
IUPAC Name |
(1R)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQIBDJJBIZAAS-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN(C=C1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.